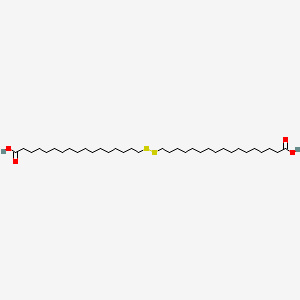

17,17'-Disulfanediyldiheptadecanoic acid

Description

17,17'-Disulfanediyldiheptadecanoic acid is a dimeric fatty acid derivative characterized by a disulfide (-S-S-) bridge linking two heptadecanoic acid (C17:0) chains at their 17th carbon positions. This structural motif confers unique redox-active properties, making it relevant in applications such as polymer chemistry, surfactants, and biomaterials. The disulfide bond allows for reversible cleavage under reducing conditions, enabling dynamic material behavior.

Properties

IUPAC Name |

17-(16-carboxyhexadecyldisulfanyl)heptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4S2/c35-33(36)29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-39-40-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34(37)38/h1-32H2,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHZNCZEWTXFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCSSCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721251 | |

| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112122-99-3 | |

| Record name | 17,17'-Disulfanediyldiheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-Disulfanediyldiheptadecanoic acid typically involves the formation of a disulfide bond between two heptadecanoic acid molecules. This can be achieved through the oxidation of thiol groups in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the product.

Industrial Production Methods: Industrial production of 17,17’-Disulfanediyldiheptadecanoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 17,17’-Disulfanediyldiheptadecanoic acid can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced back to thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Esters or amides.

Scientific Research Applications

17,17’-Disulfanediyldiheptadecanoic acid has several applications in scientific research:

Chemistry: Used as a model compound to study disulfide bond formation and cleavage.

Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.

Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress.

Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 17,17’-Disulfanediyldiheptadecanoic acid involves its ability to undergo redox reactions, which can modulate cellular redox states. The disulfide bond can be cleaved to release thiol groups, which can interact with various molecular targets and pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Disulfide-Bridged Fatty Acids

- 17,17'-Disulfanediyldiheptadecanoic Acid vs. Dodecyl Diphényl Ether Disulfonate (CAS 842-18-2): The latter, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, is an aromatic sulfonate with two sulfonic acid groups. While both compounds feature sulfur-based linkages, the disulfide in this compound is redox-responsive, whereas the sulfonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate are ionizable and stable under physiological conditions .

| Property | This compound | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |

|---|---|---|

| Functional Group | Disulfide (-S-S-) | Sulfonate (-SO₃⁻) |

| Redox Activity | High (reversible cleavage) | Low |

| Solubility | Likely hydrophobic | Hydrophilic (due to ionic groups) |

| Applications | Dynamic materials, surfactants | Detergents, dye intermediates |

2.2. Long-Chain Fatty Acid Derivatives

- Comparison with Lauric Acid (Dodecanoic Acid, CAS 143-07-7): Lauric acid (C12:0) is a saturated medium-chain fatty acid. Unlike this compound, lauric acid lacks a disulfide bridge and is shorter in chain length. Lauric acid is widely used in soaps and cosmetics due to its antimicrobial properties, whereas the disulfide-linked dimer may exhibit enhanced thermal stability and self-healing capabilities .

| Property | This compound | Lauric Acid |

|---|---|---|

| Chain Length | C17 (branched dimer) | C12 (linear) |

| Functional Group | Disulfide | Carboxylic acid |

| Thermal Stability | High (due to covalent S-S bond) | Moderate |

| Bioactivity | Not reported | Antimicrobial |

2.3. Polyethylene Glycol (PEG) Derivatives

- Comparison with 17,17-Dimethyl-15-oxo-3,6,9,12,16-pentaoxaoctadecanoic Acid: This PEG-containing compound features ether and ester linkages, contrasting with the disulfide bridge in this compound. PEG derivatives are hydrophilic and used in drug delivery, while the disulfide dimer may prioritize stimuli-responsive behavior .

| Property | This compound | 17,17-Dimethyl-15-oxo-PEG Acid |

|---|---|---|

| Linkage Type | Disulfide | Ether/ester |

| Hydrophilicity | Low | High |

| Applications | Smart materials | Drug delivery |

Biological Activity

17,17'-Disulfanediyldiheptadecanoic acid, a compound characterized by its unique disulfide linkage and long-chain fatty acid structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 112122-99-3

- Molecular Formula : C34H66O2S2

- Molecular Weight : 602.09 g/mol

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur atoms in the disulfide bond may enhance the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that fatty acids can modulate inflammatory responses. For instance, odd-chain fatty acids like heptadecanoic acid (C17:0) are associated with lower inflammation markers in various models. While specific data on this compound is limited, its structural similarity suggests potential anti-inflammatory properties.

Anticancer Potential

The anticancer properties of fatty acids have been widely studied. Compounds like C15:0 (pentadecanoic acid) have demonstrated dual agonist activity on PPARα and PPARδ receptors, which are involved in cell proliferation and apoptosis pathways. Although direct studies on this compound are sparse, its structural characteristics may imply similar biological activities.

The proposed mechanisms through which this compound exerts its biological effects include:

- PPAR Activation : Similar fatty acids have been shown to activate PPARs, influencing gene expression related to metabolism and inflammation.

- Antioxidant Activity : The disulfide bond may play a role in redox reactions, enhancing the compound's ability to neutralize reactive oxygen species (ROS).

- Cell Signaling Modulation : Fatty acids can influence various signaling pathways, including those involved in cell growth and apoptosis.

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.